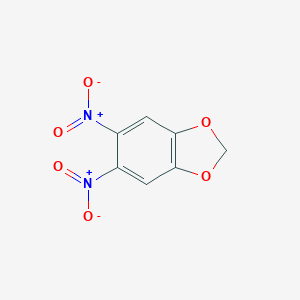
Ácido 3-metil-8-quinolinsulfónico
Descripción general
Descripción
3-Methyl-8-quinolinesulfonic acid is a heterocyclic organic compound with the molecular formula C10H9NO3S. It features a quinoline core structure with a methyl group attached at the third position and a sulfonic acid group attached at the eighth position .
Aplicaciones Científicas De Investigación
3-Methyl-8-quinolinesulfonic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Proteomics Research: The compound is utilized in studies involving protein interactions and functions.
Antimicrobial Applications: Given its structural similarity to 8-hydroxyquinoline derivatives, it may exhibit antimicrobial properties.
Anticancer Applications: The compound’s quinoline core structure suggests potential anticancer activities.
Antifungal Applications: It may also have antifungal effects similar to other quinoline derivatives.
Alzheimer’s Disease Research: The compound could be relevant in studies related to Alzheimer’s disease due to its structural features.
Dye and Pigment Industry: Quinoline derivatives are often used in the dye and pigment industry, and 3-Methyl-8-quinolinesulfonic acid may have similar applications.
Environmental Science: The compound can be studied for its environmental persistence and toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-8-quinolinesulfonic acid can be synthesized through sulfonation reactions. Quinoline derivatives can be sulfonated using sulfuric acid or oleum (fuming sulfuric acid) to introduce the sulfonic acid group. The reaction typically involves heating the quinoline derivative with the sulfonating agent under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Methyl-8-quinolinesulfonic acid are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may include additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-quinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The methyl and sulfonic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-quinolinesulfonic acid is not fully established. based on its structural similarity to other quinoline derivatives, it may interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit hemozoin polymerization and release free toxic haem, which can be relevant in antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Used in various oxidation reactions and as intermediates in organic synthesis.
Quinoline-8-sulfonic acid: Similar to 3-Methyl-8-quinolinesulfonic acid but lacks the methyl group at the third position.
Uniqueness
3-Methyl-8-quinolinesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the quinoline core.
Propiedades
IUPAC Name |
3-methylquinoline-8-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-6H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNYOKJERLLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598555 | |
| Record name | 3-Methylquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153886-69-2 | |
| Record name | 3-Methyl-8-quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153886-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylquinoline-8-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















